molecular formula C16H16BrNOS B5195942 2-Benzylsulfanyl-N-(2-bromo-phenyl)-propionamide

2-Benzylsulfanyl-N-(2-bromo-phenyl)-propionamide

Cat. No.: B5195942
M. Wt: 350.3 g/mol
InChI Key: GSBJZFSORHZNLV-UHFFFAOYSA-N
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Description

2-Benzylsulfanyl-N-(2-bromo-phenyl)-propionamide is an organic compound that features a benzylsulfanyl group attached to a propionamide backbone, with a bromophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzylsulfanyl-N-(2-bromo-phenyl)-propionamide typically involves the following steps:

    Formation of Benzylsulfanyl Intermediate: Benzyl mercaptan is reacted with an appropriate halide to form the benzylsulfanyl intermediate.

    Amidation Reaction: The benzylsulfanyl intermediate is then reacted with 2-bromoaniline under suitable conditions to form the desired propionamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Benzylsulfanyl-N-(2-bromo-phenyl)-propionamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Benzylsulfanyl-N-(2-bromo-phenyl)-propionamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer or anti-inflammatory agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Benzylsulfanyl-N-(2-bromo-phenyl)-propionamide involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The bromophenyl group may also interact with aromatic residues in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Benzylsulfanyl-N-phenyl-propionamide: Lacks the bromine substituent, which may affect its reactivity and biological activity.

    2-Benzylsulfanyl-N-(2-chloro-phenyl)-propionamide: Contains a chlorine substituent instead of bromine, which can influence its chemical properties and interactions.

    2-Benzylsulfanyl-N-(2-fluoro-phenyl)-propionamide: Features a fluorine substituent, potentially altering its pharmacokinetic and pharmacodynamic profiles.

Uniqueness

2-Benzylsulfanyl-N-(2-bromo-phenyl)-propionamide is unique due to the presence of the bromine atom, which can significantly impact its chemical reactivity and biological interactions. This makes it a valuable compound for studying the effects of halogen substitution on the properties of organic molecules.

Properties

IUPAC Name

2-benzylsulfanyl-N-(2-bromophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNOS/c1-12(20-11-13-7-3-2-4-8-13)16(19)18-15-10-6-5-9-14(15)17/h2-10,12H,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSBJZFSORHZNLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1Br)SCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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